2-Hydroxy-3-iodobenzoic acid
Overview
Description
2-Hydroxy-3-iodobenzoic acid is a compound with the molecular formula C7H5IO31. It is also known by other names such as 3-Jod-salicylsaure and SCHEMBL4212251. The compound has a molecular weight of 264.02 g/mol1.
Synthesis Analysis
The synthesis of 2-Hydroxy-3-iodobenzoic acid involves the use of Oxone® in aqueous solution under mild conditions at room temperature2. The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature2.
Molecular Structure Analysis
The IUPAC name for 2-Hydroxy-3-iodobenzoic acid is 2-hydroxy-3-iodobenzoic acid1. The InChI representation is InChI=1S/C7H5IO3/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,9H, (H,10,11)
1. The Canonical SMILES representation is C1=CC (=C (C (=C1)I)O)C (=O)O
1.
Chemical Reactions Analysis
2-Hydroxy-3-iodobenzoic acid, as a representative trivalent cyclic hypervalent iodine oxidant, has been used as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-iodobenzoic acid include a molecular weight of 264.02 g/mol, XLogP3 of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 263.92834 g/mol, Monoisotopic Mass of 263.92834 g/mol, Topological Polar Surface Area of 57.5 Ų, Heavy Atom Count of 11, and Formal Charge of 01.
Scientific Research Applications
Synthesis and Structural Characterization
2-Hydroxy-3-iodobenzoic acid is a precursor for creating new recyclable hypervalent iodine reagents. The reagents derived from 3-iodosylbenzoic acid exhibit distinct structural and reactive properties. These reagents can be reduced back to 3-iodobenzoic acid, demonstrating their potential for recyclability in synthesis processes. This property makes them crucial for sustainable chemical practices and cost-effective operations in industrial applications (Yusubov et al., 2008).
Utility in Organic Synthesis
The compound has been shown to be a convenient reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions. This application is particularly important in the synthesis of complex organic molecules like marine indole alkaloids, demonstrating the compound's role in advancing synthetic organic chemistry (Panarese & Waters, 2010).
Catalytic Applications
2-Hydroxy-3-iodobenzoic acid is involved in the catalytic synthesis of condensed isoxazole derivatives. This process showcases the compound's utility in facilitating intramolecular oxidative cycloaddition reactions, contributing to the efficient production of polycyclic isoxazole derivatives (Mironova et al., 2022). Furthermore, the compound plays a role in the oxidation of alcohols to aldehydes or ketones, with a focus on improving reactivity through the adjustment of the trans influence with Lewis acids (Jiang et al., 2017).
Broad Synthetic Applications
2-Hydroxy-3-iodobenzoic acid has been identified as a ubiquitous oxidant in organic synthesis, with a wide array of applications beyond the simple oxidation of alcohols. Its role in uncommon reactivity patterns and novel fields of application underlines its versatility in synthetic organic chemistry (Duschek & Kirsch, 2011).
Safety And Hazards
Future Directions
The future directions for the use of 2-Hydroxy-3-iodobenzoic acid could involve its application in various reactions as a catalyst and reagent2. Its use in the synthesis of nonexplosive cyclic hypervalent iodine (III) oxidants presents potential for further exploration2.
properties
IUPAC Name |
2-hydroxy-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHEOAOXSHXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487054 | |
Record name | 2-Hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-iodobenzoic acid | |
CAS RN |
520-79-6 | |
Record name | 2-Hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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